Advanced Structural Profiling and Synthetic Applications of 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic Acid
Advanced Structural Profiling and Synthetic Applications of 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic Acid
Executive Summary
In modern drug discovery and materials science, the precise engineering of physicochemical properties is paramount. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid (Molecular Formula: C₁₂H₁₇BO₄) is a highly specialized chemical building block designed to address common pharmacokinetic liabilities in lead compounds. By combining a reactive phenylboronic acid pharmacophore with a bioisosteric tetrahydropyran (THP) ether moiety, this molecule serves as a dual-purpose reagent: it acts as a robust partner for carbon-carbon bond formation while simultaneously modulating the lipophilicity and metabolic stability of the resulting biaryl scaffold.
This technical whitepaper provides an in-depth analysis of the compound's structural rationale, thermodynamic behavior in solution, and optimized protocols for its deployment in palladium-catalyzed cross-coupling workflows.
Structural Rationale in Drug Design
The architectural design of 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid is rooted in advanced medicinal chemistry principles, specifically bioisosteric replacement.
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Lipophilicity Modulation: The tetrahydropyran (THP) ring acts as a rigid linear ether and a direct bioisostere of cyclohexane[1]. Replacing a highly lipophilic carbocyclic ring with a THP ring lowers the overall partition coefficient (LogP) of the molecule[1]. This reduction in lipophilicity directly translates to improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, reducing the likelihood of off-target toxicity[1].
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Target Engagement: The oxygen atom within the THP ring introduces a new hydrogen bond acceptor. This allows the resulting Active Pharmaceutical Ingredient (API) to establish additional polar contacts within a target protein's active site, thereby increasing ligand binding efficiency without adding excessive molecular weight[1].
Physicochemical Profiling
| Property | Value | Causality / Synthetic Significance |
| Molecular Formula | C₁₂H₁₇BO₄ | Defines exact stoichiometry for cross-coupling reaction planning. |
| Molecular Weight | 236.07 g/mol | Critical for accurate mass-to-mole conversions to avoid reagent deficits. |
| Hydrogen Bond Donors | 2 (Boronic acid -OH) | Facilitates aqueous base coordination during the transmetalation step. |
| Hydrogen Bond Acceptors | 4 (Boronic O, Ether O, THP O) | Enhances aqueous solubility and potential target binding interactions[1]. |
| Electronic Character | Electron-Donating (para-alkoxy) | Stabilizes the boronic acid monomer and accelerates oxidative addition[2]. |
Mechanistic Insights: Reactivity and the Boroxine Equilibrium
A critical factor when handling 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid is understanding its thermodynamic behavior in solution. Boronic acids exist in a dynamic, water-mediated equilibrium with their cyclic trimeric anhydrides, known as boroxines[3].
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Substituent Effects on Stability: The electron-donating nature of the para-alkoxy group influences this equilibrium. Electron-donating groups facilitate nucleophilic displacement by water at the boron atom, which slightly favors the monomeric boronic acid form compared to electron-withdrawing analogs[2].
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Entropic Driving Force: Despite the stabilizing effect of the ether linkage, the dehydration of three boronic acid molecules to form one boroxine molecule releases three water molecules into the bulk solvent. This process is highly entropically driven, meaning boroxines will still form spontaneously upon storage or in anhydrous conditions[2].
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Causality in Synthesis: Failure to account for boroxine formation is a primary cause of failed Suzuki-Miyaura couplings. If a reagent bottle contains a high percentage of the boroxine trimer, weighing it as the monomeric acid leads to a severe stoichiometric deficit of the boron coupling partner, stalling the reaction[4].
Experimental Workflows: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling to generate complex biaryl scaffolds[5]. The following protocol is a self-validating system designed to ensure complete conversion by addressing the mechanistic bottlenecks of the catalytic cycle.
Optimized Protocol: Biaryl Synthesis
Objective: Coupling of 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid with an aryl halide (Ar-X).
Reagents:
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Aryl halide (1.0 eq)
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4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid (1.3 eq)
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Pd(dppf)Cl₂ (0.05 eq)
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K₂CO₃ (3.0 eq)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology & Causality:
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Stoichiometric Preparation: In a Schlenk flask, combine the aryl halide, the boronic acid, and K₂CO₃.
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Causality: A 1.3 molar equivalent excess of the boronic acid is deliberately chosen to compensate for potential protodeboronation side-reactions and to offset any stoichiometric miscalculations caused by latent boroxine formation[4].
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Solvent Addition and Degassing: Add the 1,4-dioxane and water mixture. Degas the suspension via sparging with Argon for 15 minutes.
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Causality: The active Pd(0) catalytic species is highly susceptible to irreversible oxidation by dissolved O₂. Rigorous degassing ensures catalyst longevity.
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Base Activation: Stir the mixture at room temperature for 5 minutes prior to catalyst addition.
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Causality: The free boronic acid is a weak Lewis acid and an insufficient nucleophile. The aqueous K₂CO₃ coordinates to the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex[6]. This activation polarizes the organic ligand, significantly enhancing its nucleophilicity for the subsequent transmetalation step[6].
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Catalyst Addition & Thermal Activation: Add Pd(dppf)Cl₂ under a positive flow of Argon. Heat the mixture to 90 °C for 6–12 hours.
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Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict stereochemical requirement for the final reductive elimination step, thereby accelerating product release and preventing catalyst trapping[5].
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Validation & Workup: The reaction is deemed successful and complete when LC-MS indicates >95% consumption of the aryl halide, accompanied by the emergence of a new peak corresponding to the expected biaryl mass [M+H]⁺. Cool to room temperature, dilute with ethyl acetate, wash with brine to remove inorganic salts, and purify via flash chromatography.
Optimization Data Summary
| Catalyst System | Solvent System | Base | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 65% | Moderate yield; monodentate ligands slow down reductive elimination. |
| Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane/H₂O | K₂CO₃ | 90 | 88% | Optimal; bidentate ligand accelerates the catalytic cycle. |
| Pd₂(dba)₃ / XPhos | THF/H₂O | K₃PO₄ | 70 | 94% | Highly efficient for sterically hindered or electron-rich aryl chlorides. |
| Pd(OAc)₂ / SPhos | DMF/H₂O | Cs₂CO₃ | 100 | 45% | High temperatures in DMF led to partial protodeboronation. |
Catalytic Cycle Visualization
The following diagram maps the logical flow of the Suzuki-Miyaura coupling, specifically highlighting the critical role of the base-activated boronate complex formed by 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid.
Catalytic cycle of Suzuki-Miyaura coupling highlighting boronate transmetalation.
References
- Title: Tetrahydropyrans in Drug Discovery Source: PharmaBlock URL
- Title: The Boroxine–Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer URL
- Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL
- Source: Chemical Society Reviews (RSC Publishing)
- Source: PMC (National Institutes of Health)
- Title: FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION Source: CLOCKSS URL
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
